环戊基三氟乙酸酯

描述

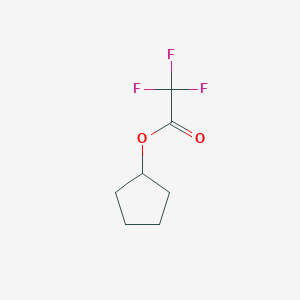

Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 . It is used in various scientific research and industries.

Synthesis Analysis

Cyclopentyl trifluoroacetate could be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The transesterification reaction of cyclopentyl acetate and methanol is exothermic reaction at the temperature range from 273.15 to 373.15 K .Molecular Structure Analysis

The InChI code for Cyclopentyl trifluoroacetate is1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 . Chemical Reactions Analysis

Cyclopentyl trifluoroacetate can undergo various chemical reactions. For instance, it can participate in the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

Cyclopentyl trifluoroacetate has a molecular weight of 182.14 . It is a colorless liquid.科学研究应用

Organic Synthesis

Cyclopentyl trifluoroacetate is widely used in organic synthesis. It plays a crucial role in the construction of trifluoromethylated compounds . The trifluoroacetyl group is one of the more useful amides because of the ease of its removal under mildly basic conditions .

Protection or Activation of Functional Groups

Trifluoroacetylation has become an important and common method for the protection or activation of functional groups in organic and bioorganic chemistry . For example, the trifluoroacetamide group is one of the more useful amides because of the ease of its removal under mildly basic conditions .

Synthesis of Trifluoromethyl Heterocycles

Cyclopentyl trifluoroacetate is used in the synthesis of trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles and pyrimidines .

Construction of Trifluoromethylated Compounds

Cyclopentyl trifluoroacetate is used in the construction of trifluoromethylated compounds . This is particularly useful in the development of new chemical entities with potential applications in various fields.

未来方向

Trifluoroacetates, including Cyclopentyl trifluoroacetate, are key components in pharmaceuticals and agrochemicals . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

作用机制

Target of Action

Cyclopentyl trifluoroacetate is a chemical compound used in various synthetic protocols and medicinal aspects . The specific target site of this compound remains unidentified

Mode of Action

It is known to participate in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides and trifluoroacetates . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables the sequential generation of difluoro- and monofluoroalkyl radicals .

Biochemical Pathways

Cyclopentyl trifluoroacetate is involved in the synthesis of a variety of heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . .

Result of Action

It is known to participate in the synthesis of a variety of heterocyclic compounds of medicinal interest . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentyl trifluoroacetate. For instance, TFA, a related compound, has been detected in various environmental settings, including rain, fog, and water bodies . .

属性

IUPAC Name |

cyclopentyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONYJQZFUESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334935 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

703-13-9 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the ring size of a cyclic substrate influence the rate of solvolysis when a trimethylsilyl group is present?

A: Research suggests that the rate of solvolysis for cyclic substrates containing a trimethylsilyl group is influenced by both ring strain and the dihedral angle between the silicon-carbon bond and the developing positive charge. [] For example, cis-2-(trimethylsilyl)cyclopentyl trifluoroacetate solvolyzes faster than the analogous six-membered ring compound, attributed to the reduced ring strain in the five-membered ring system. [] Conversely, the trans isomer of the five-membered ring solvolyzes significantly slower, indicating a less favorable dihedral angle for hyperconjugative stabilization of the developing positive charge. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)